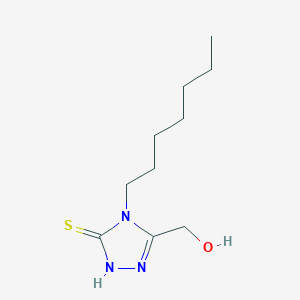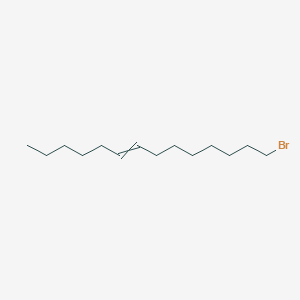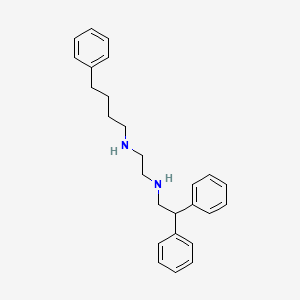
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines These compounds are characterized by the presence of two amine groups attached to an alkane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be modified by introducing the diphenylethyl and phenylbutyl groups.
Introduction of Diphenylethyl Group: This step might involve a Friedel-Crafts alkylation reaction where diphenylethyl chloride reacts with ethane-1,2-diamine in the presence of a Lewis acid catalyst.
Addition of Phenylbutyl Group: The phenylbutyl group can be introduced through a similar alkylation reaction using phenylbutyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield amine oxides, while reduction could produce simpler amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-diphenylethylenediamine: Similar structure but lacks the phenylbutyl group.
N,N’-dibutylethylenediamine: Similar structure but lacks the diphenylethyl group.
Uniqueness
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both diphenylethyl and phenylbutyl groups, which can impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
627519-74-8 |
|---|---|
Formule moléculaire |
C26H32N2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H32N2/c1-4-12-23(13-5-1)14-10-11-19-27-20-21-28-22-26(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-9,12-13,15-18,26-28H,10-11,14,19-22H2 |
Clé InChI |
DAUIWYTZLGPMGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
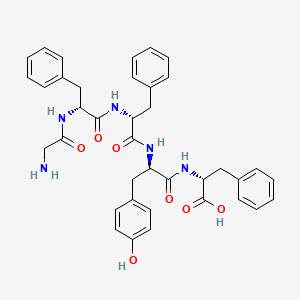


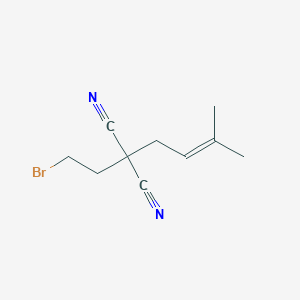
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
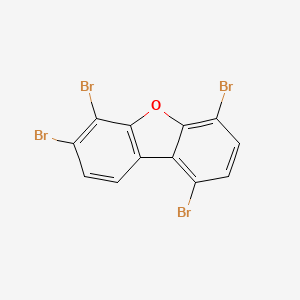
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
